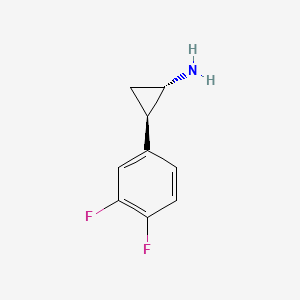

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBIQNXHRPJKK-MUWHJKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006614-49-8, 1345413-20-8 | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006614498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345413208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY90NOH72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPG33FY0FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine: A Core Intermediate in Modern Antithrombotic Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine that serves as a critical building block in the synthesis of the P2Y12 receptor antagonist, Ticagrelor. Its specific stereochemistry is paramount to the pharmacological activity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pivotal role of this compound in drug development.

Chemical and Physical Properties

This compound is a white to yellow solid.[1] While it is most commonly handled and stored as its hydrochloride salt for improved stability, the properties of the free base are foundational to its reactivity. The key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | trans-(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | [2] |

| Molecular Formula | C₉H₉F₂N | [2] |

| Molecular Weight | 169.17 g/mol | [2] |

| CAS Number | 1345413-20-8, 1006614-49-8 | [2] |

| Appearance | White to yellow powder | [1] |

| Melting Point (HCl Salt) | >172°C (decomposes) | [3] |

| Solubility (HCl Salt) | Slightly soluble in DMSO and Methanol | [3] |

| Storage Conditions | Store in a freezer under an inert atmosphere | [3] |

Role in Ticagrelor Synthesis

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events.[4][5] The specific (1S,2R) stereoconfiguration of the cyclopropylamine is essential for the desired pharmacological activity of Ticagrelor.[1] The amine group of this intermediate is coupled with a substituted triazolopyrimidine core during the synthesis to form the final drug molecule.

The general synthetic approach involving this intermediate is depicted in the workflow diagram below.

Experimental Protocols: Synthesis

Multiple synthetic routes to this compound have been reported, primarily in patent literature.[6][7][8] A common strategy involves the stereoselective synthesis of a cyclopropane precursor followed by the introduction of the amine functionality. One illustrative, multi-step synthesis is outlined below.

Step 1: Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone

1,2-Difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride.[7] The reaction mixture is typically stirred at a controlled temperature to facilitate the Friedel-Crafts acylation. Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Chiral Reduction to 2-chloro-1-(3,4-difluorophenyl)ethanol

The ketone from the previous step undergoes a stereoselective reduction using a chiral reducing agent, such as a chiral oxazaborolidine catalyst with a borane source (e.g., borane dimethylsulfide complex).[7] This step is crucial for establishing the desired stereochemistry. The reaction is performed in an appropriate solvent like toluene, and the product alcohol is isolated after workup.

Step 3: Cyclopropanation to Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate

The chiral alcohol is then reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a strong base like sodium hydride.[7] This intramolecular cyclization reaction forms the cyclopropane ring with the desired trans configuration.

Step 4: Hydrolysis to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid

The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a solvent mixture like methanol and water.[8] Acidification of the reaction mixture precipitates the carboxylic acid, which is then collected by filtration.

Step 5: Curtius Rearrangement to this compound

The carboxylic acid is converted to the final amine via a Curtius rearrangement. This involves the formation of an acyl azide, typically by reacting the carboxylic acid (or its corresponding acyl chloride) with sodium azide.[8] The acyl azide is then thermally rearranged to an isocyanate, which is subsequently hydrolyzed to the desired amine. The final product is often isolated as its hydrochloride salt to improve stability and ease of handling.[6]

The following diagram illustrates a representative synthetic pathway.

Biological Activity

As a synthetic intermediate, this compound is not intended for direct biological or therapeutic use, and as such, its specific pharmacological and toxicological profiles have not been extensively characterized. Its significance is derived from its incorporation into the structure of Ticagrelor, which is a potent and selective antagonist of the P2Y12 receptor, thereby inhibiting platelet activation and aggregation.[4]

Conclusion

This compound is a fine chemical of high importance in the pharmaceutical industry. Its stereochemically defined structure is a prerequisite for the successful synthesis of the life-saving antithrombotic agent, Ticagrelor. A thorough understanding of its chemical properties and synthetic routes is essential for chemists and researchers involved in the development and manufacturing of this class of cardiovascular drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride CAS#: 1156491-10-9 [amp.chemicalbook.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

Unveiling the Structure of a Key Pharmaceutical Intermediate: (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine

A Comprehensive Guide to the Structural Elucidation of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine for Researchers and Drug Development Professionals.

This technical guide provides an in-depth analysis of the structural elucidation of this compound, a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical identity, stereochemistry, and the spectroscopic data that confirms its structure. Furthermore, it outlines a prevalent synthetic methodology and presents the collated data in a structured format for clarity and comparative analysis.

Chemical Structure and Stereochemistry

This compound is a primary amine featuring a cyclopropane ring substituted with a 3,4-difluorophenyl group. The stereochemistry, designated as (1S,2R), defines the specific spatial arrangement of the substituents on the cyclopropane ring, which is critical for its biological activity in target pharmaceutical molecules. The "trans" configuration indicates that the amino group and the difluorophenyl group are on opposite sides of the cyclopropane ring plane.

Below is a visualization of the chemical structure of this compound.

Caption: 2D representation of this compound.

Spectroscopic and Physicochemical Data

The structural confirmation of this compound relies on various analytical techniques. The following tables summarize the key physicochemical and spectroscopic data available for the compound and its hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂N | --INVALID-LINK--[1] |

| Molecular Weight | 169.17 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | --INVALID-LINK--[1] |

Table 2: NMR Spectroscopic Data for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 1.20 | m | Cyclopropyl-H |

| ¹H | 1.45 | m | Cyclopropyl-H |

| ¹H | 2.40 | m | Cyclopropyl-H |

| ¹H | 2.78 | m | Cyclopropyl-H (CH-NH₂) |

| ¹H | 7.05 | m | Aromatic-H |

| ¹H | 7.25 | m | Aromatic-H |

| ¹H | 7.32 | m | Aromatic-H |

| ¹H | 8.76 | br s | NH₃⁺ |

| ¹⁹F | -138.9 | m | Aromatic-F |

| ¹⁹F | -142.1 | m | Aromatic-F |

Note: Data sourced from patent literature.[2] The stereochemical designation (1R,2S) is used in some sources for the same enantiomer.

Synthesis Methodology

The synthesis of this compound has been approached through various routes. A commonly cited method involves the asymmetric cyclopropanation of a substituted cinnamic acid derivative, followed by a Curtius rearrangement. This multi-step process is designed to control the desired stereochemistry.

A generalized workflow for a common synthetic approach is outlined below.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

While specific conditions vary, a representative protocol based on patent literature involves the following key transformations[3]:

-

Formation of a Cinnamic Acid Derivative: 3,4-Difluorobenzaldehyde is reacted with an appropriate reagent, such as malonic acid, to form 3-(3,4-difluorophenyl)acrylic acid.

-

Chiral Auxiliary Attachment: The resulting acrylic acid is coupled with a chiral auxiliary (e.g., Oppolzer's sultam) to introduce a stereochemical directing group.

-

Diastereoselective Cyclopropanation: The chiral auxiliary-bound substrate undergoes cyclopropanation, for instance, using diazomethane or a Simmons-Smith-type reaction, to selectively form one diastereomer of the cyclopropane ring.

-

Hydrolysis: The chiral auxiliary is cleaved to yield the enantiomerically enriched cyclopropanecarboxylic acid.

-

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired this compound.

Structural Verification and Data Interpretation

The definitive structure of this compound is established by a combination of the analytical data. The molecular formula and weight are confirmed by mass spectrometry. The connectivity and proton environment are determined by ¹H NMR spectroscopy. The presence and chemical environment of the fluorine atoms are confirmed by ¹⁹F NMR. Although detailed crystallographic data is not widely published, X-ray diffraction has been used to confirm the crystalline structure of the hydrochloride salt.

The logical relationship for the structural elucidation is depicted in the following diagram.

Caption: Logical workflow for the structural elucidation of the target compound.

Conclusion

The structural elucidation of this compound is well-established through a combination of synthetic chemistry and modern analytical techniques. The stereochemistry is a critical aspect of its identity and is controlled during its synthesis. The provided spectroscopic and physicochemical data serve as a reference for researchers and professionals involved in the development and quality control of pharmaceuticals that utilize this key intermediate.

References

- 1. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Presumed Mechanism of Action of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine that serves as a critical intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor. While its role as a synthetic building block is well-documented, its intrinsic pharmacological activity is less characterized in publicly available literature. Based on its structural similarity to known psychoactive compounds, particularly the monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine), this guide posits that the primary mechanism of action of this compound is the inhibition of monoamine oxidase. This document provides a detailed overview of this presumed mechanism, including relevant signaling pathways, and outlines comprehensive experimental protocols to verify this hypothesis and quantify its potency and selectivity.

Core Presumed Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters (e.g., serotonin, norepinephrine, and dopamine) and other biogenic amines.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[2]

The structural hallmark of this compound is the cyclopropylamine moiety. This functional group is known to be a "mechanism-based inactivator" or "suicide inhibitor" of MAO.[3] The strained cyclopropane ring is thought to undergo ring-opening upon enzymatic oxidation, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, resulting in irreversible inhibition.[3]

The difluorophenyl substituent likely modulates the compound's affinity and selectivity for the MAO-A and MAO-B isoforms. Structure-activity relationship (SAR) studies of various phenylcyclopropylamines have shown that substitutions on the phenyl ring can significantly alter inhibitory potency and selectivity.[4]

Signaling Pathway of Monoamine Oxidase Inhibition

The inhibition of MAO leads to an increase in the synaptic concentrations of monoamine neurotransmitters. By blocking their primary degradation pathway, more neurotransmitters are available in the presynaptic terminal for packaging into vesicles and subsequent release into the synaptic cleft. This enhanced neurotransmitter availability leads to increased activation of postsynaptic receptors.

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Quantitative Data on Structurally Related Compounds

| Compound/Parameter | MAO-A | MAO-B | Selectivity | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| cis-N-benzyl-2-methoxycyclopropylamine (IC50) | 170 nM | 5 nM | MAO-B selective | [3] |

| Tranylcypromine (kinact/KI) | ~6-fold less potent than for MAO-B | Potent inhibitor | Non-selective | [5] |

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro assays should be performed.

Fluorometric Monoamine Oxidase Inhibition Assay

This high-throughput assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin), which can be quantified. A decrease in the rate of fluorescence increase indicates MAO inhibition.[6]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate: p-Tyramine (for both isoforms) or specific substrates like kynuramine.[2][7]

-

Fluorogenic Probe: Amplex® Red

-

Horseradish Peroxidase (HRP)

-

This compound (test compound)

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[2]

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in MAO Assay Buffer.

-

Assay Plate Preparation: To the wells of a 96-well plate, add the test compound dilutions. Include a no-inhibitor control (vehicle) and a positive control.

-

Pre-incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the wells and pre-incubate with the test compounds for a defined period (e.g., 15 minutes at 37°C) to allow for irreversible inhibition.[8]

-

Reaction Initiation: Prepare a reaction mixture containing the substrate and the fluorogenic probe/HRP. Add this mixture to all wells to start the reaction.

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red) over time (kinetic read) or as an endpoint reading.[9]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for Fluorometric MAO Inhibition Assay.

Radioligand Binding Assay for MAO

This assay determines the affinity (Ki) of the test compound for the active site of MAO by measuring its ability to displace a radiolabeled ligand.

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., a known reversible inhibitor) for binding to the MAO enzyme. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[10]

Materials:

-

Mitochondrial membrane preparations containing MAO-A and MAO-B

-

Radioligand (e.g., [³H]-Ro41-1049 for MAO-A, [³H]-Lazabemide for MAO-B)

-

Binding Buffer

-

This compound (test compound)

-

Glass fiber filters

-

Scintillation cocktail

-

Cell harvester and scintillation counter

Procedure:

-

Incubation: In a 96-well plate, incubate the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor).[11]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[11]

Conclusion

The chemical structure of this compound strongly suggests that its primary mechanism of action is the inhibition of monoamine oxidase. Its cyclopropylamine core is a well-established pharmacophore for irreversible MAO inhibitors. The difluorophenyl moiety is anticipated to modulate its potency and selectivity towards the MAO-A and MAO-B isoforms. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis, quantifying the compound's inhibitory activity, and fully characterizing its pharmacological profile. Such studies are essential to understand any potential off-target effects or to explore alternative therapeutic applications for this molecule and its derivatives beyond its current use as a synthetic intermediate.

References

- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine CAS number 1006614-49-8

CAS Number: 1006614-49-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key intermediate in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][2] The specific stereochemistry of this compound is crucial for the biological activity of the final drug product. This guide provides a comprehensive overview of its chemical properties, synthesis, and its relevance in the mechanism of action of Ticagrelor.

Chemical and Physical Properties

The compound exists both as a free base and, more commonly, as a hydrochloride salt to enhance its stability and solubility.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₂N | [4] |

| Molecular Weight | 169.17 g/mol | [4] |

| IUPAC Name | trans-(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | [4] |

| Appearance | White to off-white powder (as hydrochloride salt) | [5] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 1402222-66-5 | [3] |

| Molecular Formula | C₉H₁₀ClF₂N | [3] |

| Molecular Weight | 205.63 g/mol | [3] |

| DSC (Onset) | 200 °C | [6] |

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been developed, often with a focus on achieving high enantiomeric purity. Below are summaries of key methodologies described in the patent literature.

Method 1: From 3,4-Difluorobenzaldehyde

This pathway involves the formation of a cyclopropane ring from an alkene precursor.

Experimental Protocol:

-

Formation of (E)-3-(3,4-difluorophenyl)-2-propenoic acid: 3,4-Difluorobenzaldehyde is reacted with malonic acid in the presence of pyridine and piperidine.[1]

-

Formation of Chiral Ester: The resulting propenoic acid is converted to its acid chloride using thionyl chloride. This is then reacted with a chiral auxiliary, such as L-menthol, to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate.[1][7]

-

Cyclopropanation: The chiral ester undergoes cyclopropanation using dimethylsulfoxonium methylide to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylate.[1][7]

-

Hydrolysis: The ester is hydrolyzed to (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid.[7]

-

Curtius Rearrangement: The carboxylic acid is converted to the final amine product via a Curtius rearrangement, which typically involves the formation of an acyl azide intermediate followed by thermal or photochemical rearrangement to an isocyanate and subsequent hydrolysis.[7]

Method 2: From 1,2-Difluorobenzene

This approach builds the cyclopropane ring onto the aromatic core through a different set of intermediates.

Experimental Protocol:

-

Friedel-Crafts Acylation: 1,2-Difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.[8]

-

Chiral Reduction: The keto group of the ethanone derivative is stereoselectively reduced using a chiral oxazaborolidine catalyst and a borane source (e.g., borane dimethylsulfide complex) to yield 2-chloro-1-(3,4-difluorophenyl)ethanol.[8]

-

Cyclopropanation: The resulting chiral alcohol is reacted with triethylphosphonoacetate in the presence of a strong base like sodium hydride to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate.[8]

-

Amidation and Hofmann Rearrangement: The ester is converted to an amide, which then undergoes a Hofmann rearrangement (using reagents like sodium hydroxide and sodium hypochlorite) to yield the desired this compound.[7]

Role in Ticagrelor's Mechanism of Action

This compound is a critical building block for Ticagrelor. The biological activity of Ticagrelor stems from its ability to antagonize the P2Y12 receptor on platelets.

The P2Y12 receptor is a G protein-coupled receptor that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation.[9] Ticagrelor is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor.[10][11] This means it binds to a site on the receptor that is different from the ADP binding site, and in doing so, it prevents the conformational change required for receptor activation.[10] By blocking the P2Y12 receptor, Ticagrelor inhibits the downstream signaling events, which include the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and ultimately the activation of the glycoprotein IIb/IIIa receptor, which is responsible for the cross-linking of platelets.[12]

Visualizations

Synthesis Workflow

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]

- 4. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 6. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 11. Ticagrelor - Wikipedia [en.wikipedia.org]

- 12. ashpublications.org [ashpublications.org]

An In-depth Technical Guide on (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Data

The molecular weight and other key identifiers for this compound and its common salt forms are summarized below. This data is crucial for accurate quantification, formulation, and quality control in a research and development setting.

| Chemical Entity | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (Free Base) | C₉H₉F₂N | 169.17[1][2] |

| This compound Hydrochloride | C₉H₁₀ClF₂N | 205.63[1] |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | C₁₇H₁₇F₂NO₃ | 321.32[3][4] |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride | C₉H₁₀ClF₂N | 205.63[5] |

Experimental Protocols

The following section details a synthetic protocol for a stereoisomer of the target compound. This methodology provides insight into the general synthetic strategies employed for this class of molecules.

Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate [4]

This protocol outlines the reduction of a nitrocyclopropane precursor to the corresponding amine, followed by salt formation.

Step 1: Reduction of the Nitro Group

-

A solution of methanolic hydrochloric acid (6.0-7.0% w/w, 4300 ml) is pre-cooled.

-

Trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane (215.0 g) is added to the cooled solution.

-

The resulting mixture is further cooled to a temperature of -5 to 0°C.

-

Zinc dust (343.71 g) is added portion-wise over a period of 2 to 3 hours, maintaining the temperature between -5 and 0°C.

-

The reaction mixture is stirred for an additional 2 hours at the same temperature.

-

Upon reaction completion, the mixture is filtered through a hyflo bed, which is then washed with methanol (2 x 215 ml).

-

The filtrate and washings are combined and concentrated under reduced pressure.

Step 2: Work-up and Extraction

-

A 25% aqueous ammonia solution (1290 ml) is added to the cooled, concentrated residue, ensuring the temperature remains below 30°C.

-

The mixture is stirred for 15 minutes, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane (2 x 537.5 ml).

-

The organic layers are combined and subsequently extracted three times with aqueous hydrochloric acid (645 ml of concentrated HCl mixed with 1935 ml of water, followed by 3 x 865 ml).

-

The combined aqueous acidic layers are washed with dichloromethane (645 ml).

Step 3: Salt Formation and Isolation

-

The resulting slurry is stirred for 12 hours at 20 to 25°C.

-

The mixture is then cooled to 0 to 5°C and stirred for an additional 2 hours.

-

The solid product is isolated by filtration and washed with chilled methanol (215 ml).

-

The isolated solid is dried under reduced pressure at 40 to 45°C to yield pure (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate as a white solid (127 g).

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate.

Caption: Synthetic pathway for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine salt.

References

- 1. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

The Crucial Role of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine in Modern Antithrombotic Therapy: A Technical Guide

Introduction

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine that has emerged as a critical pharmaceutical intermediate in the synthesis of advanced antithrombotic agents. Its unique stereochemistry and difluorophenyl moiety are essential for the efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the discovery, synthesis, and application of this pivotal molecule, with a focus on its role in the production of Ticagrelor, a potent P2Y12 receptor antagonist.[1][2][3] The development of efficient and stereoselective synthetic routes to this compound has been a significant area of research, driven by the need for high-purity intermediates in pharmaceutical manufacturing.[1][4] This document will detail various synthetic strategies, present key quantitative data, and illustrate the relevant biological pathway to provide a comprehensive resource for researchers and professionals in drug development.

Synthetic Strategies and Quantitative Data

The synthesis of this compound has been approached through several distinct routes, each with its own set of advantages and challenges. The primary goal is to achieve high stereoselectivity and overall yield. Below are summaries of key synthetic approaches and the associated quantitative data.

Route 1: Asymmetric Cyclopropanation and Hofmann Rearrangement

This common approach involves the asymmetric cyclopropanation of a substituted alkene, followed by a Hofmann rearrangement of an intermediate amide to yield the desired amine.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Asymmetric 1,4-Addition | (5H)-furan-2-one, 3,4-difluorophenylboronic acid derivative, Rhodium complex, Chiral ligand | Toluene | - | - | - |

| 2 | Ring Opening and Amidation | Thionyl chloride, Ammonia | Dichloromethane | - | - | - |

| 3 | Cyclization | Base (e.g., Sodium hydroxide) | - | - | - | - |

| 4 | Hofmann Rearrangement | Sodium hypochlorite, Sodium hydroxide | Water | 40 | 81.9 | >98.0 |

Route 2: Chiral Resolution of a Racemic Mixture

An alternative strategy involves the synthesis of a racemic mixture of 2-(3,4-difluorophenyl)cyclopropanamine, followed by resolution using a chiral acid to isolate the desired (1S,2R)-enantiomer.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Racemic Synthesis | (Details vary) | - | - | - | - |

| 2 | Chiral Resolution | D-Mandelic acid | Ethanol | - | - | >99.0 (ee) |

Route 3: From trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane

This route utilizes a nitrocyclopropane intermediate which is then reduced to the amine.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Reduction of Nitro Group | Zinc dust, Hydrochloric acid | Methanol | -5 to 0 | - | - |

| 2 | Salt Formation | (2R)-Hydroxy(phenyl)ethanoic acid | Methanol | 0 to 5 | - | - |

Experimental Protocols

Protocol 1: Synthesis via Hofmann Rearrangement

This protocol is a representative example of the synthesis of this compound.

Step 1: Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

A detailed procedure for the asymmetric synthesis of the cyclopropane ring and subsequent amidation is required, which can be adapted from various patented methods.

Step 2: Hofmann Rearrangement to this compound

-

To a reaction vessel, add 6.0 g of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxamide (30.3 mmol).

-

Add 36.4 g of 30% aqueous sodium hydroxide (272.7 mmol) and 35.0 g of 14.5% aqueous sodium hypochlorite (68.2 mmol).

-

Heat the reaction mixture to 40°C and stir for 14 hours.

-

After the reaction is complete, add 100 g of isopropyl acetate, stir, and separate the layers.

-

Wash the organic layer with water.

-

Distill off the solvent under reduced pressure to obtain the product as an oily substance.

-

The yield of this compound is approximately 4.2 g (81.9%).[5]

Visualization of the Biological Pathway and Synthetic Logic

Mechanism of Action of Ticagrelor

This compound is a key building block for Ticagrelor, an antiplatelet drug. Ticagrelor functions by antagonizing the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation. The following diagram illustrates the P2Y12 signaling pathway and the inhibitory action of Ticagrelor.

Caption: P2Y12 receptor signaling pathway and inhibition by Ticagrelor.

Synthetic Workflow for Ticagrelor

The following diagram outlines the key stages in the synthesis of Ticagrelor, highlighting the incorporation of the this compound intermediate.

Caption: General synthetic workflow for Ticagrelor.

The discovery and development of efficient synthetic pathways to this compound have been instrumental in the large-scale production of Ticagrelor. The stereochemical integrity of this intermediate is paramount to the therapeutic efficacy of the final drug product. The synthetic routes and protocols outlined in this guide, along with an understanding of the biological context, provide a valuable resource for chemists and researchers in the pharmaceutical industry. Continued innovation in the synthesis of this and other chiral intermediates will be crucial for the future of drug development.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. researchgate.net [researchgate.net]

- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

Physical and chemical properties of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride

An In-depth Technical Guide to (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This compound is a critical intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[][2][3][4]

Chemical Identity and Structure

This compound hydrochloride is a conformationally restricted phenethylamine derivative.[5] The hydrochloride salt form enhances its stability and handling properties for use in further chemical reactions.

| Identifier | Value |

| IUPAC Name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride[6][7] |

| Synonyms | Ticagrelor Related Compound 31 HCl[7] |

| CAS Number | 1402222-66-5[5][7][8][9][10] |

| Molecular Formula | C₉H₉F₂N · HCl[5] or C₉H₁₀ClF₂N[6][8] |

| Molecular Weight | 205.63 g/mol [][2][6][8][10] |

| InChI Key | IMYLOCHFFLYHPS-RDNZEXAOSA-N[5] |

| SMILES | Cl.N[C@@H]1C[C@H]1c2ccc(F)c(F)c2[7][9] |

Physical and Chemical Properties

The compound is typically supplied as a white solid with a purity of 95% or greater.[][5] Its physical and chemical characteristics are summarized below.

Table of Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White Solid | [] |

| Purity | ≥95% - ≥98% | [][5] |

| Melting Point | DSC (Onset): 200 °C | [8] |

| Storage | Store in freezer, under -20°C, inert atmosphere | [][5] |

| Stability | ≥ 4 years at -20°C |[5] |

Table of Solubility Data

| Solvent | Solubility |

|---|---|

| DMSO | ≥10 mg/mL |

| Ethanol | ≥10 mg/mL |

| PBS (pH 7.2) | ≥10 mg/mL |

(Data sourced from Cayman Chemical[5])

Table of Spectral Data

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H) |

| ¹⁹F NMR (DMSO-d₆) | δ -138.9 (m, 1F), -142.1 (m, 1F) |

(Data sourced from ChemicalBook[8])

Role in Pharmaceutical Synthesis

This compound is a key chiral intermediate in the synthesis of Ticagrelor. Ticagrelor's mechanism of action involves the reversible inhibition of the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation.[2][3] The specific stereochemistry of this compound is essential for the final biological activity of the Ticagrelor molecule.

Experimental Protocols

Synthesis of this compound hydrochloride

A common method for the preparation of the hydrochloride salt involves the deprotection of a suitable N-protected precursor. The following protocol is adapted from a literature synthesis.[8]

Materials:

-

N-protected (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine precursor (e.g., "Villa'")

-

Methanol (MeOH)

-

37% Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Dissolve the N-protected precursor (1.0 equivalent) in methanol.

-

Add concentrated hydrochloric acid (e.g., 37% solution) to the reaction mixture.

-

Stir the resulting mixture at room temperature (approx. 25°C) for 2 hours.

-

Partially evaporate the methanol under reduced pressure.

-

Add water to the concentrated mixture to precipitate the product.

-

Filter the white precipitate.

-

Wash the filtered solid with water.

-

Dry the solid to afford the title compound as the HCl salt.

Analytical Characterization

A comprehensive characterization of the compound is crucial to ensure its identity, purity, and quality for use as a reference standard or synthetic intermediate.[10]

Standard Analytical Workflow:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and identify any related impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To elucidate the chemical structure and confirm stereochemistry.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

-

X-Ray Diffraction (XRD): Can be used to characterize the crystalline form of the solid.[11]

Safety and Handling

Based on available data for the parent compound and related structures, the substance should be handled with care.

Hazard Identification:

-

H302: Harmful if swallowed[6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a fume hood.

References

- 2. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]

- 8. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 12. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine Derivatives and Analogues as P2Y12 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine and its derivatives, a critical chemical scaffold in the development of antithrombotic agents. The primary focus of this document is on the role of these compounds as antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. This guide will delve into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols for their synthesis and biological evaluation.

Introduction

This compound serves as a crucial chiral building block in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used clinically to prevent thrombotic events. The specific stereochemistry of this cyclopropylamine moiety is fundamental to the high-affinity binding and pharmacological activity of Ticagrelor and its analogues.[1] This guide will explore the synthesis of this core structure and its derivatives, their interaction with the P2Y12 receptor, and the downstream signaling pathways they modulate.

Mechanism of Action: Targeting the P2Y12 Receptor Signaling Pathway

The primary molecular target for this class of compounds is the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets. Adenosine diphosphate (ADP) is the endogenous agonist for this receptor. The binding of ADP to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.

The signaling pathway is initiated by ADP binding, which causes a conformational change in the P2Y12 receptor and activation of the coupled inhibitory G protein, Gαi. This activation leads to two main downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to reduced protein kinase A (PKA) activity. PKA normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), which in its phosphorylated state, inhibits platelet activation. Thus, reduced PKA activity leads to less VASP phosphorylation and consequently, enhanced platelet activation.

-

Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunits of the G protein activate PI3K, which in turn phosphorylates and activates Akt (protein kinase B). This cascade contributes to the activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation, by promoting the binding of fibrinogen and von Willebrand factor.

This compound-containing compounds, such as Ticagrelor, act as antagonists at the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting these downstream signaling events, ultimately preventing platelet aggregation.[2]

Structure-Activity Relationship (SAR) and Quantitative Data

The development of potent P2Y12 antagonists has been guided by extensive SAR studies. The (1S,2R)-2-(3,4-difluorophenyl)cyclopropylamine moiety is a key pharmacophore. Modifications to other parts of the molecule have been explored to optimize potency, selectivity, and pharmacokinetic properties.

The following table summarizes the antiplatelet activity of selected Ticagrelor analogues.

| Compound | Structure | Antiplatelet Activity (Qualitative) | Reference |

| Ticagrelor | N/A (Complex) | Potent P2Y12 inhibitor | |

| Analogue 7k | Phenylcyclopropyl replaced with cyclopropyl | Maintained marked activity | |

| Analogue 7m | Cyclopropyl replaced with ethylene | Dramatically suppressed activity | |

| Analogue 7j | Lacks the aralkyl group on the 7-position nitrogen | Suppressed activity |

Note: Quantitative IC50 values for these specific analogues are not provided in the source material, hence a qualitative description of activity is presented.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of this compound derivatives. Below are representative protocols for the synthesis of a key intermediate and a common biological assay.

Synthesis of a Ticagrelor Analogue Intermediate

The following is a representative synthetic step for a Ticagrelor analogue.

Synthesis of N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-(ethylthio)-3-ethyl-3H-[3][4][5]triazolo[4,5-d]pyrimidin-7-amine (Analogue 7d)

-

A mixture of 7-chloro-5-(ethylthio)-3-ethyl-3H-[3][4][5]triazolo[4,5-d]pyrimidine (0.5 g, 2.05 mmol), (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (0.42 g, 2.5 mmol), and triethylamine (0.3 mL, 2.1 mmol) in acetonitrile (10 mL) is prepared.

-

The reaction mixture is heated at 50°C for 2 hours.

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a white solid.

ADP-Induced Platelet Aggregation Assay

This in vitro assay is used to assess the inhibitory effect of the synthesized compounds on platelet function.[3]

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

Adenosine diphosphate (ADP) solution.

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. Carefully collect the upper PRP layer.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP, which is used to set the 100% aggregation baseline.

-

Assay Protocol:

-

Pipette a specific volume of PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the aggregometer at 37°C and allow it to equilibrate.

-

Add the test compound (dissolved in a suitable solvent) or vehicle control to the PRP and incubate for a predetermined time.

-

Initiate platelet aggregation by adding a specific concentration of ADP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP baseline. The IC50 value (the concentration of the compound that inhibits 50% of the ADP-induced aggregation) is determined from a dose-response curve.

Conclusion

The this compound scaffold is a cornerstone in the design of modern P2Y12 receptor antagonists. Understanding the synthesis of its derivatives, their mechanism of action, and the nuances of their biological evaluation is critical for the development of new and improved antithrombotic therapies. This guide provides a foundational understanding for researchers and drug development professionals working in this important therapeutic area. Further exploration into the SAR of a wider range of analogues, supported by quantitative biological data, will be instrumental in designing the next generation of P2Y12 inhibitors with enhanced efficacy and safety profiles.

References

- 1. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ahajournals.org [ahajournals.org]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine from 1,2-difluorobenzene

An overview of the synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the production of various pharmaceuticals, from the starting material 1,2-difluorobenzene is provided in this application note. Detailed experimental protocols, quantitative data, and process workflows are presented to guide researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a critical chiral building block, most notably utilized in the synthesis of the antiplatelet medication Ticagrelor.[1][2] The specific stereochemistry of this compound is essential for its biological activity. The following protocols outline a common and effective synthetic route starting from 1,2-difluorobenzene, proceeding through key intermediates such as 2-chloro-1-(3,4-difluorophenyl)ethanone and (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.[3][4] This document details the necessary steps, from the initial Friedel-Crafts acylation to the final amine formation via Curtius or Hofmann rearrangement, providing a comprehensive guide for its laboratory-scale synthesis.

Overall Synthetic Pathway

The synthesis of this compound from 1,2-difluorobenzene is a multi-step process. The general workflow involves the formation of a key ketone intermediate, followed by asymmetric reduction, cyclopropanation, hydrolysis, and finally, the conversion of a carboxylic acid to the target amine.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone

This step involves a Friedel-Crafts acylation of 1,2-difluorobenzene.

-

Reaction: 1,2-Difluorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[3][4]

-

Procedure:

-

To a stirred suspension of anhydrous aluminum trichloride in a suitable solvent (e.g., dichloromethane or 1,2-difluorobenzene itself[5]), add 1,2-difluorobenzene.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or GC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or recrystallization.

-

Step 2: Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

This step is an asymmetric reduction of the ketone to a chiral alcohol.

-

Reaction: The prochiral ketone is reduced enantioselectively using a chiral catalyst system. A common method employs a chiral oxazaborolidine catalyst (like (R)-Corey-Bakshi-Shibata catalyst) with a borane source (e.g., borane dimethylsulfide complex).[3][6]

-

Procedure:

-

Dissolve the chiral oxazaborolidine catalyst in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C.

-

Slowly add the borane dimethylsulfide complex.

-

Add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in THF dropwise to the catalyst mixture.

-

Stir the reaction at the same temperature for several hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid, water, and brine.

-

Dry the organic phase and concentrate to give the chiral alcohol. The enantiomeric excess can be determined by chiral HPLC.

-

Step 3: Synthesis of Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate

This intramolecular cyclization forms the cyclopropane ring.

-

Reaction: The chiral chloro-alcohol is treated with a strong base and triethylphosphoacetate.[4]

-

Procedure:

-

Prepare a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like toluene or THF under an inert atmosphere.

-

Add triethylphosphoacetate dropwise to the suspension at room temperature.

-

Add a solution of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol in the same solvent to the reaction mixture.

-

Heat the mixture and stir for several hours.

-

After cooling, quench the reaction with a saturated solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting ester by column chromatography on silica gel.

-

Step 4: Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

This is a standard ester hydrolysis step.

-

Reaction: The ethyl ester is saponified using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1]

-

Procedure:

-

Dissolve the ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a solution of NaOH or LiOH and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Remove the alcohol by evaporation.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane or ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 5: Synthesis of this compound

The final step involves converting the carboxylic acid to the target amine. Two common methods are the Curtius and Hofmann rearrangements.

This method proceeds via an acyl azide intermediate. Caution: Sodium azide is highly toxic and potentially explosive.[3][6] This reaction should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

Application Notes and Protocols for the Enantioselective Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a critical chiral intermediate in the synthesis of the antiplatelet agent Ticagrelor. Its stereospecific synthesis is of paramount importance for the efficacy and safety of the final drug product. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this key intermediate. The primary route detailed herein involves an asymmetric rhodium-catalyzed 1,4-addition to (5H)-furan-2-one, followed by a series of transformations including ring opening, amidation, cyclization, and a Hofmann rearrangement. Alternative methodologies, including enzymatic and other catalytic approaches, are also discussed and comparative data are presented to aid in method selection.

Introduction

The enantioselective synthesis of small molecule drug intermediates is a cornerstone of modern pharmaceutical development. The precise control of stereochemistry is crucial as different enantiomers can exhibit varied pharmacological and toxicological profiles. This compound, a key building block for Ticagrelor, presents a significant synthetic challenge in establishing the two contiguous stereocenters on the cyclopropane ring with the correct absolute and relative configuration. This protocol outlines a robust and highly stereoselective method for its preparation.

Comparative Data of Synthetic Routes

Several synthetic strategies have been developed for the enantioselective synthesis of this compound. The following table summarizes the quantitative data for the key steps of the primary route detailed in this document, alongside data from alternative approaches for comparison.

| Synthetic Route | Key Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Primary Route | Asymmetric 1,4-Addition | (5H)-Furan-2-one | (R)-4-(3,4-Difluorophenyl)dihydrofuran-2(3H)-one | High | >95 | Analogous Reactions |

| Hofmann Rearrangement | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide | This compound | ~82 | Not Reported | Patent Data[1] | |

| Alternative Route 1 | Enzymatic Reduction | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | High | 98-99 | Patent Data[2] |

| Alternative Route 2 | Asymmetric Cyclopropanation | 3,4-Difluorostyrene | Chiral cyclopropane precursor | Moderate to High | High | General Methods |

Experimental Protocols: Primary Synthetic Route

This section provides a detailed, step-by-step protocol for the enantioselective synthesis of this compound starting from (5H)-furan-2-one.

Workflow of the Primary Synthetic Route

References

Protocol for the preparation of Ticagrelor using (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ticagrelor, a P2Y12 receptor antagonist used for the prevention of thrombotic events. The described synthetic route utilizes (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine as a key chiral starting material. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and visualizations of the synthetic workflow and the mechanism of action of Ticagrelor.

Introduction

Ticagrelor, with the chemical name (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1][2][3]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a potent and reversible antiplatelet agent.[4] It functions by inhibiting the P2Y12 receptor, a key component in the adenosine diphosphate (ADP)-mediated pathway of platelet activation and aggregation.[1][2][3] Unlike thienopyridine derivatives such as clopidogrel, Ticagrelor is an active drug upon administration and does not require metabolic activation, leading to a faster onset of action.[1] Its reversible binding to the P2Y12 receptor allows for a more manageable antiplatelet effect.[1] This protocol details a synthetic approach to Ticagrelor, focusing on the incorporation of the crucial this compound moiety.

Mechanism of Action

Ticagrelor is a direct-acting P2Y12 receptor antagonist that reversibly binds to the receptor at a site distinct from the ADP binding site (an allosteric antagonist).[1] Under normal physiological conditions, ADP binds to the P2Y12 receptor on platelets, initiating a signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor. This activation facilitates fibrinogen binding and subsequent platelet aggregation, forming a thrombus.[1] Ticagrelor's binding to the P2Y12 receptor induces a conformational change that prevents ADP from activating the receptor, thereby inhibiting the downstream signaling required for platelet activation and aggregation.[1]

Figure 1: Mechanism of Action of Ticagrelor.

Synthetic Workflow

The synthesis of Ticagrelor from this compound generally involves a multi-step process. A key step is the nucleophilic substitution reaction where the amine group of this compound displaces a leaving group (typically a halogen) on a protected triazolopyrimidine core. This is followed by a deprotection step to remove protecting groups from the cyclopentanediol moiety, yielding the final Ticagrelor product. The crude product is then purified through crystallization to achieve high purity.

Figure 2: Synthetic Workflow for Ticagrelor.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Synthesis of Protected Ticagrelor

This procedure involves the condensation of a protected triazolopyrimidine intermediate with this compound.

-

To a stirred solution of the protected triazolopyrimidine intermediate (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran, add this compound hydrochloride (1.0-1.2 eq).[5]

-

Add a base, for example, diisopropylethylamine (DIPEA) or potassium carbonate (2.0-2.5 eq), to the reaction mixture.[1][5]

-

Stir the reaction mixture at a temperature ranging from room temperature to 40-45°C.[5]

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[1][5]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected Ticagrelor.

Deprotection of Protected Ticagrelor to Yield Ticagrelor

This step involves the removal of the protecting groups (e.g., acetonide) from the cyclopentanediol moiety.

-

Dissolve the crude protected Ticagrelor from the previous step in a suitable solvent such as dichloromethane (DCM) or methanol.[1][2]

-

Add an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[1][6]

-

Stir the reaction mixture at room temperature for 2-8 hours, monitoring the deprotection by TLC or HPLC.[1][6]

-

Once the reaction is complete, adjust the pH of the reaction mixture to 7.0-8.0 with a base solution (e.g., 40% sodium hydroxide).[4]

-

Extract the aqueous layer with an organic solvent like ethyl acetate.[1]

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude Ticagrelor.[1]

Purification of Ticagrelor

The final step is the purification of the crude product to obtain high-purity Ticagrelor.

-

Dissolve the crude Ticagrelor in a suitable solvent, such as ethyl acetate or a mixture of methanol and water, by heating.[4][7]

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling to 0-5°C can improve the yield.

-

Filter the crystalline solid and wash with a cold solvent.

-

Dry the purified Ticagrelor under vacuum to obtain the final product.

Data Presentation

The following tables summarize the typical quantitative data for the synthesis of Ticagrelor.

Table 1: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| Condensation | This compound HCl, Protected Triazolopyrimidine, DIPEA | Acetonitrile | 25-30°C | 2-3 h | ~98%[1] |

| Deprotection | Protected Ticagrelor, HCl | Dichloromethane | 20-25°C | 2-3 h | ~81%[1] |

| Purification | Crude Ticagrelor | Ethyl Acetate | Reflux then cool | - | ~92%[7] |

Table 2: Purity and Analytical Data

| Product | Method | Purity | Analytical Data |

| Protected Ticagrelor | HPLC | >93%[1] | - |

| Crude Ticagrelor | HPLC | ~99%[6] | - |

| Purified Ticagrelor | HPLC | >99.8%[2] | ¹H NMR, ¹³C NMR, MS, FT-IR data consistent with reported values.[4] |

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of high-purity Ticagrelor using this compound as a key starting material. The outlined steps for condensation, deprotection, and purification are well-established and can be implemented in a laboratory setting. The provided data and visualizations offer a comprehensive guide for researchers and professionals in the field of drug development.

References

- 1. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021245220A1 - Process for the preparation of ticagrelor - Google Patents [patents.google.com]

- 3. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]

- 7. Purification and preparation methods of ticagrelor - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for the Large-Scale Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a critical chiral intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events such as heart attack and stroke.[1][2] The stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug.[3][4] Therefore, robust and scalable synthetic methods that afford high enantiomeric purity are of significant industrial interest. These application notes provide an overview of common synthetic strategies and detailed protocols for the large-scale production of this key intermediate.

Synthetic Strategies Overview

Several synthetic routes for this compound have been developed, each with distinct advantages and disadvantages for industrial-scale production. The primary challenge lies in the stereoselective construction of the cyclopropane ring and the introduction of the amine functionality with the desired (1S,2R) configuration.

A common approach involves the cyclopropanation of a substituted olefin followed by resolution or asymmetric synthesis to obtain the desired enantiomer. Subsequent functional group manipulation then yields the target amine. Another strategy employs a chiral auxiliary to direct the stereoselective cyclopropanation. More recent developments focus on biocatalytic methods to improve stereoselectivity and reduce environmental impact.[5]

Herein, we detail a frequently employed synthetic pathway that starts from 3,4-difluorobenzaldehyde and proceeds through a chiral resolution step. This method is well-documented and provides a practical approach for obtaining the target compound with high purity.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(3,4-Difluorophenyl)acrylic acid

This protocol outlines the Knoevenagel condensation of 3,4-difluorobenzaldehyde with malonic acid to yield the corresponding cinnamic acid derivative.

Workflow Diagram:

Caption: Workflow for the synthesis of (E)-3-(3,4-Difluorophenyl)acrylic acid.

Methodology:

-

To a suitable reaction vessel, add 3,4-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), pyridine (3.0 eq), and a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to afford (E)-3-(3,4-Difluorophenyl)acrylic acid.

Protocol 2: Synthesis of trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

This protocol describes the cyclopropanation of the acrylic acid derivative.

Workflow Diagram:

Caption: Workflow for the synthesis of racemic trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid.

Methodology:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of trimethylsulfoxonium iodide (2.2 eq) in anhydrous DMSO.

-

Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature, ensuring the temperature does not exceed 30 °C.

-

Stir the resulting mixture for 1 hour at room temperature.

-

Add a solution of (E)-3-(3,4-difluorophenyl)acrylic acid (1.0 eq) in DMSO to the ylide solution.

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.

-

Cool the reaction to room temperature and quench by pouring it into ice water.

-

Acidify the aqueous solution with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-